4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Thiazinan Ring: This step involves the reaction of an appropriate amine with sulfur and carbon dioxide under controlled conditions to form the thiazinan ring.
Benzamide Formation: The final step involves the coupling of the thiazinan derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the thiazinan and benzene ring structure but lacks the pyrrolidinylmethyl group.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-methylbenzamide: Similar structure but with a simpler N-methyl group instead of the pyrrolidinylmethyl group.
Uniqueness
The presence of the 1-ethylpyrrolidin-2-ylmethyl group in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C18H26ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H26ClN3O3S/c1-2-21-9-5-6-15(21)13-20-18(23)14-7-8-16(19)17(12-14)22-10-3-4-11-26(22,24)25/h7-8,12,15H,2-6,9-11,13H2,1H3,(H,20,23) |
InChI Key |
QRIHRDFDEVNZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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